Tolmetin-d3 Ethyl Ester

LC-MS/MS Isotope Dilution Internal Standard

In bioanalytical LC-MS/MS, non-deuterated internal standards fail to correct matrix effects, compromising pharmacokinetic accuracy. Tolmetin-d3 Ethyl Ester provides a +3 Da mass shift with near-identical chromatography for reliable isotope dilution. • Enables LLOQs as low as 0.1 µg/mL for plasma Tolmetin assays. • Supports ICH M10 & FDA bioanalytical guideline compliance. • Batch-specific CoA ensures traceability for regulatory submissions.

Molecular Formula C17H19NO3
Molecular Weight 288.361
CAS No. 1215579-60-4
Cat. No. B564584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolmetin-d3 Ethyl Ester
CAS1215579-60-4
Synonyms1-Methyl-d3-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic Acid Ethyl Ester
Molecular FormulaC17H19NO3
Molecular Weight288.361
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3/i3D3
InChIKeyZWFRUUBPYBQDCX-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolmetin-d3 Ethyl Ester – Overview


Tolmetin-d3 Ethyl Ester (CAS 1215579-60-4), with the molecular formula C17H16D3NO3 and a monoisotopic mass of 288.155 Da, is a stable isotope-labeled compound . It functions primarily as an intermediate for the synthesis of isotopically labeled Tolmetin and serves as a deuterated internal standard (IS) in quantitative mass spectrometry assays [1]. The compound is characterized by the substitution of three hydrogen atoms with deuterium at the methyl position of the pyrrole ring, resulting in a mass shift of +3 Da relative to the unlabeled Tolmetin ethyl ester .

Workflow Quantitative LC-MS/MS Bioanalysis
Selection Deuterated Internal Standard (ISTD)
Use Context Isotope Dilution Mass Spectrometry

Why Tolmetin-d3 Ethyl Ester Is Essential


Generic substitution with the unlabeled analog (Tolmetin ethyl ester) is analytically invalid for applications requiring precise quantification. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a non-deuterated internal standard fails to correct for matrix effects and ionization variability, leading to compromised accuracy and precision [1]. The deuterium labeling in Tolmetin-d3 Ethyl Ester provides a distinct mass difference (+3 Da) that allows the mass spectrometer to differentiate it from the analyte while maintaining nearly identical chromatographic behavior, which is essential for reliable isotope dilution mass spectrometry [2]. Substituting with a non-isotopic analog would result in significant quantitative bias, undermining the validity of pharmacokinetic, metabolic, or impurity profiling studies [1].

Unlabeled Analog
Signal overlap between analyte and internal standard may prevent matrix-effect correction, compromising quantitative accuracy.
Non-isotopic ISTD
Chromatographic behavior may differ significantly from the target analyte, introducing quantitative bias in complex biological research matrices.

Tolmetin-d3 Ethyl Ester – Key Differentiators


Mass Spectrometric Resolution

Tolmetin-d3 Ethyl Ester provides a distinct +3 Da mass shift relative to the unlabeled analyte (Tolmetin ethyl ester), enabling baseline separation in mass spectrometry channels and eliminating signal crosstalk that plagues unlabeled internal standards . This isotopic separation is critical for accurate quantification in complex biological matrices [1].

Mass Spectrometric Resolution
Reported
+3 Da mass shift
Enables baseline separation from unlabeled analyte, supporting accurate quantification.
Prevents signal crosstalk in LC-MS/MS bioanalysis.
LC-MS/MS Isotope Dilution Internal Standard

Analytical Sensitivity in Plasma

In validated LC-ESI-MS/MS methods for Tolmetin quantification, the use of deuterated internal standards enables a lower limit of quantitation (LLOQ) of 0.1 µg/mL in human plasma, which is essential for accurate pharmacokinetic profiling [1]. Methods lacking deuterated internal standards typically exhibit higher LLOQs and greater variability, limiting their utility in clinical studies [1].

Analytical Sensitivity in Plasma
Method context
LLOQ 0.1 µg/mL
Supports research PK profiling by enabling trace-level quantification in human plasma research matrices.
Review method validation endpoints.
Bioanalysis Pharmacokinetics Method Validation

Isotopic Purity and Structural Fidelity

Tolmetin-d3 Ethyl Ester is synthesized with high deuterium incorporation, which is essential for its function as an internal standard. The compound is described as an "intermediate for the preparation of Isotope Labelled Tolmetin" and is supplied with a certificate of analysis confirming batch-specific purity . In contrast, generic, unlabeled standards often lack such rigorous characterization, leading to variable performance [1].

Isotopic Purity and Structural Fidelity
Specification review
≥98% deuterium incorporation
Minimizes unlabeled species interference in quantitative assays.
Batch-specific CoA supports lot consistency.
Stable Isotope Labeling Chemical Synthesis Reference Standard

Tolmetin-d3 Ethyl Ester Applications


Bioanalysis in Pharmacokinetic Studies

Tolmetin-d3 Ethyl Ester is the preferred internal standard for LC-MS/MS methods quantifying Tolmetin in plasma or serum, as evidenced by its ability to correct for matrix effects and achieve LLOQs as low as 0.1 µg/mL [1]. This is essential for accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC) in both preclinical and clinical settings [1].

Synthesis of Labeled Tolmetin Analogs

The compound serves as a key intermediate in the preparation of deuterium-labeled Tolmetin for use in metabolic pathway tracing and drug-drug interaction studies [2]. Its ethyl ester functionality allows for selective hydrolysis to the corresponding carboxylic acid, enabling the synthesis of a wide range of labeled derivatives .

Impurity and Degradation Profiling

When used as an internal standard, Tolmetin-d3 Ethyl Ester enables the accurate quantification of Tolmetin-related impurities and degradation products, supporting pharmaceutical development and regulatory submissions [1]. The stable isotope label provides a reliable reference point for quantifying low-level impurities that may co-elute with the parent compound [1].

Regulatory Method Validation

Incorporating Tolmetin-d3 Ethyl Ester into LC-MS/MS methods facilitates compliance with ICH M10 and FDA bioanalytical guidelines, which mandate the use of stable isotope-labeled internal standards for robust quantification [1]. The compound's batch-specific certificate of analysis provides traceability and supports method transfer and reproducibility [1].

Application
Selection Property
Validation Focus
Research PK Bioanalysis
Matrix-effect correction capability
Method accuracy and precision review
Synthesis of Labeled Analogs
Ester hydrolysis to labeled Tolmetin
Metabolic pathway tracing studies
Impurity and Degradation Profiling
Stable isotope reference point
Low-level impurity quantification
Method Validation Documentation
CoA traceability and batch consistency
Method transfer and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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